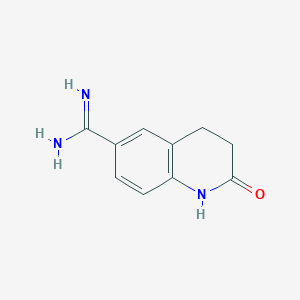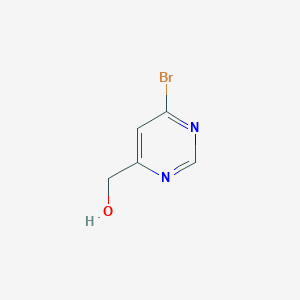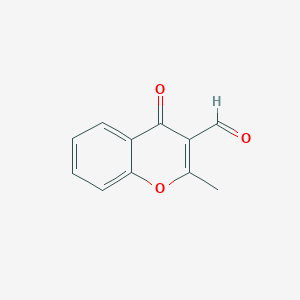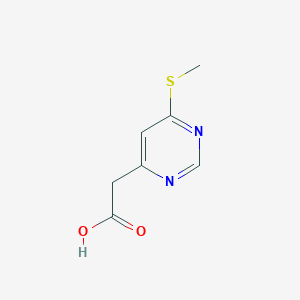
5-Amino-7-chloro-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-chloro-2,3-dihydroinden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an amino group at the 5-position and a chlorine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chloro-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindanone.
Amination Reaction: The key step involves the introduction of the amino group at the 5-position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: For efficient isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-chloro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-Amino-7-chloro-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-7-chloro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The amino and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2,3-dihydroinden-1-one: Similar structure but lacks the amino group.
4-Chloro-2,3-dihydroinden-1-one: Similar structure with a different substitution pattern.
7-Chloro-2,3-dihydroinden-1-one: Lacks the amino group but has the chloro substitution.
Uniqueness
5-Amino-7-chloro-2,3-dihydroinden-1-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-amino-7-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
InChI Key |
BSVFWAHCPJEDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)



![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)






